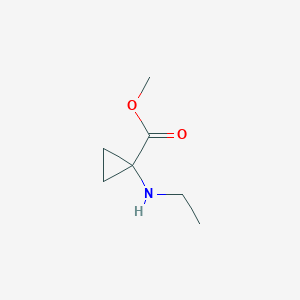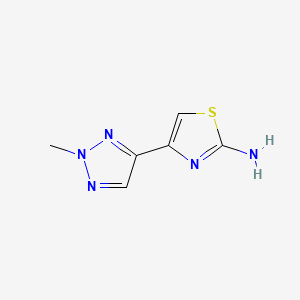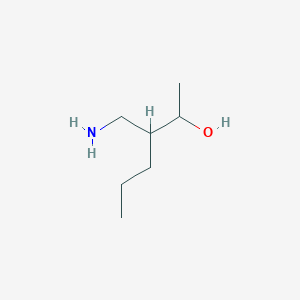![molecular formula C11H19NO B13161232 3-Propyl-3-azabicyclo[3.3.1]nonan-9-one CAS No. 68066-54-6](/img/structure/B13161232.png)
3-Propyl-3-azabicyclo[3.3.1]nonan-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Propyl-3-azabicyclo[331]nonan-9-one is a bicyclic compound featuring a nitrogen atom within its structure This compound is part of the azabicyclo[33
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propyl-3-azabicyclo[3.3.1]nonan-9-one can be achieved through a one-pot tandem Mannich annulation. This method involves the reaction of aromatic ketones, paraformaldehyde, and dimethylamine, yielding the desired azabicyclo[3.3.1]nonane derivatives in good yields (up to 83%) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
3-Propyl-3-azabicyclo[3.3.1]nonan-9-one undergoes various chemical reactions, including:
Reduction: Catalytic hydrogenation over Raney nickel to produce 3-substituted 3-azabicyclo[3.3.1]nonan-9-amines .
Substitution: Reactions with nitrogen-containing nucleophiles, leading to the formation of oximes, hydrazones, and azines .
Common Reagents and Conditions
Oxidation: ABNO and (MeO bpy)Cu I (OTf) as a catalytic system .
Reduction: Raney nickel as a catalyst .
Substitution: Hydroxylamine, hydrazine hydrate, and sodium triacetoxyhydridoborate .
Major Products
Oxidation: Carbonyl compounds.
Reduction: 3-substituted 3-azabicyclo[3.3.1]nonan-9-amines.
Substitution: Oximes, hydrazones, and azines.
Wissenschaftliche Forschungsanwendungen
3-Propyl-3-azabicyclo[3.3.1]nonan-9-one has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a scaffold for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Propyl-3-azabicyclo[3.3.1]nonan-9-one involves its interaction with specific molecular targets and pathways. For example, its oxidation reactions are catalyzed by nitroxyl radicals, which facilitate the conversion of alcohols to carbonyl compounds . The exact molecular targets and pathways depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-one: Another member of the azabicyclo[3.3.1]nonane family with similar structural features .
3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one: Known for its use in catalytic hydrogenation reactions .
Uniqueness
3-Propyl-3-azabicyclo[3.3.1]nonan-9-one is unique due to its specific propyl substitution, which can influence its chemical reactivity and potential applications. This compound’s structural features make it a valuable scaffold for various synthetic and research purposes.
Eigenschaften
CAS-Nummer |
68066-54-6 |
|---|---|
Molekularformel |
C11H19NO |
Molekulargewicht |
181.27 g/mol |
IUPAC-Name |
3-propyl-3-azabicyclo[3.3.1]nonan-9-one |
InChI |
InChI=1S/C11H19NO/c1-2-6-12-7-9-4-3-5-10(8-12)11(9)13/h9-10H,2-8H2,1H3 |
InChI-Schlüssel |
XEQFDHSBOUPCSI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1CC2CCCC(C1)C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(Aminomethyl)cyclopropyl]butanamide](/img/structure/B13161151.png)
![2-{4H,6H,7H-pyrano[3,4-d][1,3]oxazol-2-yl}acetic acid](/img/structure/B13161154.png)






![3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol](/img/structure/B13161202.png)




![N-(1-{5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}ethylidene)hydroxylamine](/img/structure/B13161233.png)
